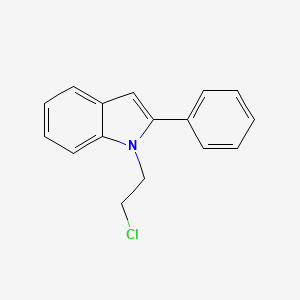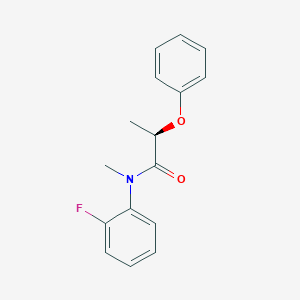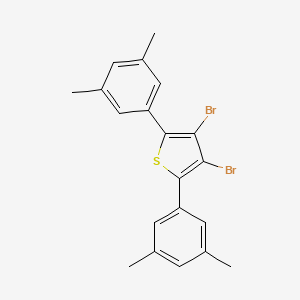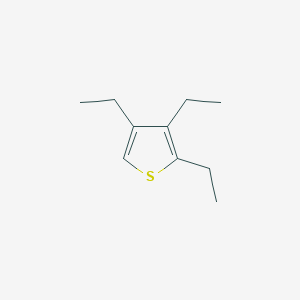
(Cyclobut-1-en-1-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclobut-1-en-1-yl)(triphenyl)silane is a chemical compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-1-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across the carbon-carbon double bond of cyclobutene. This reaction is often catalyzed by transition metals such as platinum or rhodium to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the hydrosilylation reaction under controlled conditions to ensure consistent product quality and yield. Industrial processes would also focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
化学反応の分析
Types of Reactions
(Cyclobut-1-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes. Substitution reactions can result in a wide range of organosilicon compounds with different functional groups.
科学的研究の応用
(Cyclobut-1-en-1-yl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical characteristics.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive compounds or in drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of (Cyclobut-1-en-1-yl)(triphenyl)silane in chemical reactions typically involves the interaction of the silicon atom with various reagents. The silicon atom’s ability to form stable bonds with both carbon and other elements allows for a wide range of chemical transformations. The cyclobutene ring can also participate in reactions, adding to the compound’s versatility.
類似化合物との比較
Similar Compounds
Cyclobutyl(trimethyl)silane: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(diphenyl)silane: Contains diphenylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(methyl)phenylsilane: Features a combination of methyl and phenyl groups attached to the silicon atom.
Uniqueness
(Cyclobut-1-en-1-yl)(triphenyl)silane is unique due to the presence of the cyclobutene ring and the triphenylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
922189-86-4 |
|---|---|
分子式 |
C22H20Si |
分子量 |
312.5 g/mol |
IUPAC名 |
cyclobuten-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |
InChIキー |
BMUYIMFGWRDZPU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
